An In-depth Technical Guide to 2,5-Dimethyl-1,4-dithiane-2,5-diol: Core Properties and Synthetic Applications
An In-depth Technical Guide to 2,5-Dimethyl-1,4-dithiane-2,5-diol: Core Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethyl-1,4-dithiane-2,5-diol is a heterocyclic organic compound belonging to the dithiane class. It is characterized by a six-membered ring containing two sulfur atoms at positions 1 and 4, with methyl and hydroxyl groups attached to the carbon atoms at positions 2 and 5.[1] This compound and its non-methylated analogue, 1,4-dithiane-2,5-diol, are recognized as stable dimeric forms of mercaptoacetaldehyde and its methylated derivative, respectively.[2] They serve as valuable and versatile synthons in organic chemistry, particularly in the synthesis of sulfur-containing heterocycles, some of which are precursors to bioactive molecules.[2][3][4][5] This technical guide provides a comprehensive overview of the basic properties, synthesis, and key applications of 2,5-Dimethyl-1,4-dithiane-2,5-diol.
Core Properties
The fundamental physicochemical properties of 2,5-Dimethyl-1,4-dithiane-2,5-diol are summarized in the tables below, providing essential data for its handling, characterization, and use in experimental settings.
General and Physical Properties
| Property | Value |
| Molecular Formula | C₆H₁₂O₂S₂ |
| Molecular Weight | 180.29 g/mol [6] |
| CAS Number | 55704-78-4[7] |
| Appearance | White crystalline solid |
| Melting Point | 124-127 °C[7] |
| Boiling Point | 326.00 to 327.00 °C @ 760.00 mm Hg[8] |
| Solubility | Slightly soluble in water; soluble in alcohol.[8] |
| Organoleptic Properties | Meaty, sulfurous[7] |
Spectroscopic Data
| Spectroscopy | Data |
| ¹H NMR | The ¹H NMR spectrum of the related 1,4-dithiane-2,5-diol shows characteristic peaks for methylene protons and hydroxyl protons. For the 2,5-dimethyl derivative, signals for the methyl protons would also be present. |
| ¹³C NMR | The ¹³C NMR spectrum provides information on the carbon framework of the molecule. |
| FT-IR | A strong absorption band around 1728 cm⁻¹ corresponds to the carbonyl stretching vibration of an ester group in a copolyester derived from the diol.[7] The diol itself would show a characteristic broad peak for the O-H stretch. |
| Mass Spectrometry | The mass spectrum provides information on the molecular weight and fragmentation pattern of the compound. |
Experimental Protocols
Synthesis of 2,5-Dimethyl-1,4-dithiane-2,5-diol
A general method for the synthesis of the related 2,5-dihydroxy-1,4-dithiane involves the reaction of chloroacetaldehyde with sodium hydrosulfide in an aqueous solution.[9] A similar principle can be applied for the 2,5-dimethyl derivative, likely starting from 1-chloro-2-propanone. A detailed protocol based on a patent for the non-methylated analogue is as follows:
Materials:
-
Aqueous chloroacetaldehyde solution
-
Sodium hydrosulfide (NaSH) solution
-
Ice-water bath
-
Reaction vessel with stirring and temperature control
Procedure:
-
Cool the aqueous sodium hydrosulfide solution to below 8 °C in an ice-water bath.
-
Adjust the pH of the aqueous chloroacetaldehyde solution to a range of 2.5-5.0.
-
Slowly and simultaneously add the chloroacetaldehyde solution and the remaining sodium hydrosulfide solution dropwise into the reaction vessel. The rate of addition should be controlled to maintain the reaction temperature at or below 25 °C. The ratio of the rates of addition of the chloroacetaldehyde solution to the sodium hydrosulfide solution should be approximately 2:1.[8]
-
The total time for the addition should be between 1.5 and 3 hours.[8]
-
After the addition is complete, continue stirring the reaction mixture for an additional 40-60 minutes, ensuring the temperature remains at or below 25 °C.[8]
-
Collect the precipitated solid product via suction filtration.
-
Wash the crude product with a dilute acid solution, followed by washing with water to remove any remaining impurities.
-
Dry the purified product under vacuum.
The expected yield for this type of reaction is reported to be ≥90.0%.[8]
Applications in the Synthesis of Bioactive Molecules
2,5-Dimethyl-1,4-dithiane-2,5-diol and its non-methylated analog are valuable precursors for the in situ generation of reactive thioaldehyde intermediates. These intermediates can then participate in various chemical reactions to form complex sulfur-containing heterocyclic compounds, which are scaffolds for numerous biologically active molecules.
One of the most notable applications is in the synthesis of the antiretroviral drug Lamivudine. While the direct precursor is 1,4-dithiane-2,5-diol, the underlying chemical principle demonstrates the utility of this class of compounds in drug development.
The following diagram illustrates the general workflow of how 2,5-Dimethyl-1,4-dithiane-2,5-diol can be utilized as a synthon for the creation of more complex, potentially bioactive molecules.
Caption: Synthetic utility of 2,5-Dimethyl-1,4-dithiane-2,5-diol.
This workflow highlights the role of 2,5-Dimethyl-1,4-dithiane-2,5-diol as a stable precursor that, upon cleavage, generates a reactive thioaldehyde. This intermediate can then undergo various reactions, such as cycloadditions and cascade reactions, to form complex heterocyclic structures that are often the core of biologically active compounds.
Safety and Handling
2,5-Dimethyl-1,4-dithiane-2,5-diol should be handled with appropriate safety precautions in a laboratory setting. It is recommended to use personal protective equipment, including gloves, safety goggles, and a lab coat. The compound should be used in a well-ventilated area or under a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2,5-Dimethyl-1,4-dithiane-2,5-diol is a valuable chemical intermediate with well-defined physical and chemical properties. Its primary utility lies in its role as a stable and convenient source of a reactive thioaldehyde synthon, which is instrumental in the synthesis of a variety of sulfur-containing heterocyclic compounds. This capability makes it a compound of significant interest to researchers and professionals in the fields of organic synthesis and drug discovery, offering a pathway to novel and potentially bioactive molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. benthamscience.com [benthamscience.com]
- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 6. rsc.org [rsc.org]
- 7. 1, 4 Dithiane 2, 5 Diol : An Versatile Monomer to Synthesis Aliphatic Random Copolyester with Biomedical Application – Oriental Journal of Chemistry [orientjchem.org]
- 8. CN109608433A - A kind of preparation method of 2,5- dihydroxy -1,4- dithiane - Google Patents [patents.google.com]
- 9. guidechem.com [guidechem.com]
